Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether

Phytochemistry Natural Product Authentication Metabolomics

Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether (CAS 80677-81-2) is a high-purity (≥98%) glycerol-vanillic acid conjugate. Use this specific chemical entity, not vanillic acid or vanillyl alcohol, as a species-specific marker for Picrasma quassioides authentication or a defined substrate for β-etherase characterization. Its distinct glycerol moiety ensures accurate metabolomics tracking and reliable structure-activity relationship data. Global shipping is available for this research-use-only compound.

Molecular Formula C11H14O6
Molecular Weight 242.22 g/mol
Cat. No. B12365378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether
Molecular FormulaC11H14O6
Molecular Weight242.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)OC(CO)CO
InChIInChI=1S/C11H14O6/c1-16-10-4-7(11(14)15)2-3-9(10)17-8(5-12)6-13/h2-4,8,12-13H,5-6H2,1H3,(H,14,15)
InChIKeyGNNGXCXWFLSHCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether: A Verified Phenolic Reference Standard for Natural Product Research


Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether (CAS 80677-81-2) is a phenolic derivative isolated from the plant *Picrasma quassioides* (D. Don) Benn. and also reported from *Tetrastigma planicaule* [1]. It is characterized by a glycerol moiety ether-linked to a vanillic acid (4-hydroxy-3-methoxybenzoic acid) core, with a molecular formula of C₁₁H₁₄O₆ and a molecular weight of 242.23 g/mol . The compound is commercially available as a research-grade natural product, typically at ≥98% purity , and is primarily utilized as an authentic reference standard for phytochemical analysis and bioactivity screening.

Why a Simple Phenolic Acid or Alcohol Cannot Substitute for Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether


Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether is not a simple vanillic acid or vanillyl alcohol; it is a structurally distinct glycerol ether conjugate. This structural modification alters its physicochemical properties (e.g., lipophilicity, solubility) and biological recognition compared to its parent phenolics [1]. The presence of the glycerol moiety introduces a specific stereochemical center and additional hydrogen-bonding capacity that can critically influence its interaction with biological targets (e.g., enzymes, transporters) or its behavior in chromatographic systems . Therefore, substituting this compound with vanillic acid or vanillyl alcohol—even if they share a core pharmacophore—will not yield comparable results in assays designed for this specific chemical entity, especially in metabolomics identification or structure-activity relationship (SAR) studies where the glycerol linkage is a key variable.

Quantitative Differentiation of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether from Analogs: A Technical Evidence Guide


Verified Natural Source vs. Synthetic Analogs: A Critical Factor in Phytochemical Authentication

Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether is definitively identified as a natural constituent of *Picrasma quassioides* and *Tetrastigma planicaule* [1]. This natural origin contrasts with commonly available synthetic analogs like vanillic acid and vanillyl alcohol, which are produced commercially via chemical synthesis [2]. For researchers studying the pharmacognosy of *Picrasma* species or authenticating herbal materials, the natural provenance of this compound is a non-negotiable selection criterion.

Phytochemistry Natural Product Authentication Metabolomics

Comparative Solubility and Lipophilicity: Implications for Bioassay Design

The glycerol ether conjugate structure significantly alters the predicted partition coefficient (LogP) relative to simpler phenolic acids. Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether has a predicted LogP of approximately 0.30, whereas vanillic acid is more hydrophilic (predicted LogP ≈ 1.13) and vanillyl alcohol is intermediate [1]. This difference in lipophilicity can directly affect cellular permeability and solubility in assay media.

Physicochemical Properties Bioavailability Sample Preparation

Quantified Purity and Analytical Benchmarking for Reproducible Research

Commercially available Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether is provided with a verified purity specification of ≥98% (HPLC) . In contrast, generic vanillic acid and vanillyl alcohol are often available at lower purities (e.g., 97% or 98%) . This high purity level ensures that experimental outcomes are not confounded by unknown impurities, a particularly important factor when using the compound as a chromatographic standard.

Analytical Chemistry Quality Control Reference Material

Structural Distinction as a Lignin Model Compound and Metabolite

Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether serves as a key intermediate or model compound in lignin biodegradation studies, representing an arylglycerol-β-aryl ether structure [1]. In contrast, vanillic acid and vanillyl alcohol are terminal degradation products [2]. This distinction is crucial for researchers studying the enzymatic cleavage of β-O-4 linkages in lignin or the metabolism of plant-derived phenolics by fungi or bacteria.

Lignin Chemistry Biodegradation Metabolic Engineering

High-Impact Application Scenarios for Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether


Authenticating Picrasma-Containing Herbal Formulations via LC-MS/MS

Use Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether as a species-specific chemical marker to verify the presence of *Picrasma quassioides* in complex botanical mixtures [1]. Its unique mass spectral signature and retention time, when compared to a certified reference standard, provide unequivocal evidence of ingredient authenticity in quality control laboratories for traditional Chinese medicine preparations.

Investigating Lignin β-O-4 Cleavage by Novel Microbial Enzymes

Employ the compound as a defined substrate to characterize the activity and stereoselectivity of newly discovered β-etherases or glutathione S-transferases involved in lignin depolymerization [2]. This enables quantitative comparison of enzyme kinetics and the elucidation of metabolic pathways critical for biomass conversion.

Pharmacokinetic Study of a Natural Glycerol-Conjugated Phenolic

Utilize the high-purity compound (≥98%) as an analytical standard to quantify its absorption, distribution, metabolism, and excretion (ADME) in preclinical models. The distinct glycerol moiety allows for differential tracking of this conjugate compared to its aglycone metabolites (vanillic acid, vanillyl alcohol) using targeted LC-MS methods.

Structure-Activity Relationship (SAR) Studies on Anti-Inflammatory Phenolics

Include Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether in a panel of structurally related phenolic compounds (vanillic acid, vanillyl alcohol, ferulic acid) to probe the influence of the glycerol ether linkage on the inhibition of NF-κB activation or pro-inflammatory cytokine production in macrophage cell lines [3]. This provides a direct, quantitative comparison of bioactivity changes resulting from the glycerol modification.

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